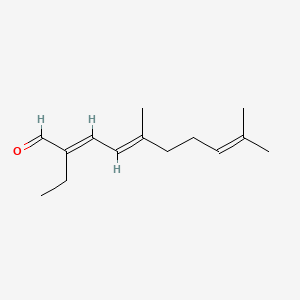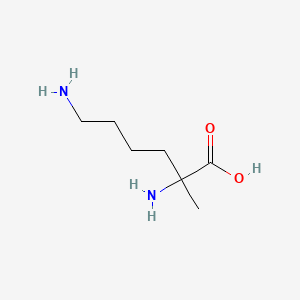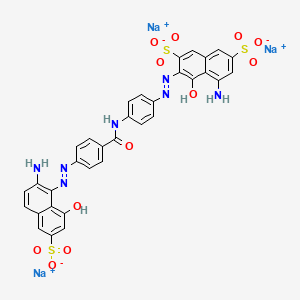
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione is a chemical compound that belongs to the class of piperazinediones It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenethyl group
Vorbereitungsmethoden
The synthesis of 4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and a suitable piperazine derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may inhibit or activate certain signaling pathways involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,4-dimethoxyphenethylamine and its derivatives share structural similarities.
Uniqueness: The presence of the piperazinedione ring and the specific substitution pattern confer unique properties to this compound, making it distinct from other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
22198-82-9 |
|---|---|
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-4-3-10(7-12(11)20-2)5-6-16-8-13(17)15-14(18)9-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,15,17,18) |
InChI-Schlüssel |
JECXVTBFHXMZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN2CC(=O)NC(=O)C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















